molecular formula C14H14F3NO B14227536 Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- CAS No. 828938-83-6

Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)-

Cat. No.: B14227536
CAS No.: 828938-83-6
M. Wt: 269.26 g/mol
InChI Key: VVIKNAXVRWWEMR-UHFFFAOYSA-N
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Description

Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, particularly due to its antimicrobial, antimalarial, and anti-inflammatory properties . The presence of the trifluoroacetyl group in this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- can be achieved through various synthetic routes. One common method involves the condensation of aniline with acetone in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction is typically carried out under reflux conditions to yield the desired product. Industrial production methods often employ similar routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antimalarial activity .

Comparison with Similar Compounds

Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- can be compared with other similar compounds, such as:

The uniqueness of Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

828938-83-6

Molecular Formula

C14H14F3NO

Molecular Weight

269.26 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2,2,6-trimethylquinolin-1-yl)ethanone

InChI

InChI=1S/C14H14F3NO/c1-9-4-5-11-10(8-9)6-7-13(2,3)18(11)12(19)14(15,16)17/h4-8H,1-3H3

InChI Key

VVIKNAXVRWWEMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2)(C)C)C(=O)C(F)(F)F

Origin of Product

United States

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